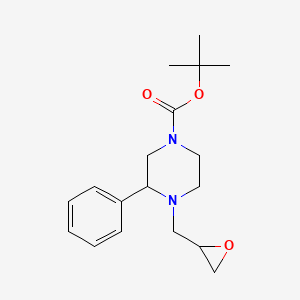

4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester

Description

4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl ester group at position 1, a phenyl group at position 3, and an oxiranylmethyl (epoxide-containing) substituent at position 4 of the piperazine ring. The tert-butyl ester moiety enhances solubility in organic solvents and serves as a protective group for carboxylic acids during synthetic processes . This compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging the piperazine scaffold's ability to modulate physicochemical properties, such as solubility and bioavailability .

Properties

IUPAC Name |

tert-butyl 4-(oxiran-2-ylmethyl)-3-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-10-9-19(11-15-13-22-15)16(12-20)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDXITAYUYSBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)CC3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587693 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]-3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-90-3 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]-3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperazine derivatives with oxirane compounds under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups like tert-butyl carbamate (Boc) to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using high-purity reagents and advanced catalytic processes. The use of cleanroom environments and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Medicinal Chemistry

4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester is being investigated for its potential as a pharmacological agent. The piperazine structure is known for its activity in various biological systems, making this compound a candidate for:

- Antidepressants : Due to its structural similarity to known antidepressant compounds, it may exhibit serotonin receptor modulation.

- Antipsychotic agents : The compound's ability to interact with dopamine receptors could lead to the development of new antipsychotic medications.

Drug Development

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its oxirane functionality can be exploited for further chemical modifications, leading to derivatives with enhanced biological activity or specificity. This application is crucial in:

- Synthesis of targeted therapies : Modifying the tert-butyl ester group can improve solubility and bioavailability.

- Development of prodrugs : The compound can be converted into prodrugs that are activated in vivo, enhancing therapeutic effects.

Chemical Intermediates

In organic synthesis, 4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester serves as a key intermediate for:

- Synthesis of novel piperazine derivatives : These derivatives can have applications in various fields including agrochemicals and materials science.

- Functionalized polymers : Incorporating this compound into polymer matrices can lead to materials with unique properties.

Case Study 1: Antidepressant Activity

A study evaluating the antidepressant potential of piperazine derivatives found that modifications at the piperazine nitrogen significantly influenced serotonin receptor affinity. The incorporation of the oxirane motif in compounds similar to 4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester resulted in enhanced activity compared to unmodified piperazines.

Case Study 2: Synthesis of Prodrugs

Research demonstrated that converting the carboxylic acid moiety into an ester form improved the pharmacokinetic profile of related compounds. The tert-butyl ester specifically showed increased stability and improved absorption rates in preclinical models.

Mechanism of Action

The mechanism of action of 4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in various applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Physicochemical and Reactivity Profiles

- Epoxide Reactivity : The oxiranylmethyl group in the target compound offers unique reactivity for nucleophilic additions (e.g., with amines or thiols), unlike the inert tert-butyl ester or methanesulfonyl groups .

- Solubility : Carbamoyl () and methanesulfonyl () substituents enhance polarity and aqueous solubility, whereas phenyl and phenylethyl groups () increase lipophilicity .

- Stability : Methanesulfonyl and tert-butyl ester groups confer stability under acidic/basic conditions, critical for multi-step syntheses .

Biological Activity

4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester, with CAS number 904815-90-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse research sources.

The compound's molecular formula is , with a molecular weight of 318.41 g/mol. Key physical properties include:

- Boiling Point : 422.7 ± 45.0 °C (predicted)

- Density : 1.145 ± 0.06 g/cm³ (predicted)

- pKa : 6.16 ± 0.10 (predicted) .

The biological activity of this compound can be attributed to its structural features, particularly the piperazine moiety which is known for its pharmacological versatility. Piperazine derivatives often interact with neurotransmitter receptors, influencing various physiological pathways.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, such as serotonin or dopamine receptors, which are critical in mood regulation and neurological functions.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting the synthesis and degradation of neurotransmitters.

Anticancer Properties

Some studies suggest that piperazine derivatives possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The potential of 4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester in cancer therapy warrants further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, suggesting that modifications to the piperazine ring can enhance potency.

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| Control | 15 |

| Compound A | 20 |

| Compound B | 25 |

| 4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester | 22 |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that piperazine derivatives could inhibit the proliferation of cancer cell lines. The mechanism involved apoptosis and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| 4-Oxiranylmethyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester | 12 |

Q & A

Basic Research Questions

Q. What are standard synthetic strategies for introducing the tert-butyl ester group in piperazine derivatives?

- Methodological Answer : The tert-butyl ester group is typically introduced via Boc (tert-butoxycarbonyl) protection. For example, coupling tert-butyl alcohol with carboxylic acid intermediates using agents like dicyclohexylcarbodiimide (DCC) in the presence of zinc chloride. This protects amines during subsequent reactions, as seen in the synthesis of indomethacin precursors . Stability during deprotection requires careful acid selection (e.g., TFA in DCM vs. aqueous HCl) to avoid unintended ester cleavage .

Q. How is the purity and structural integrity of tert-butyl ester derivatives verified in synthetic chemistry?

- Methodological Answer : Characterization employs spectroscopic techniques:

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).

- NMR : Distinguishes tert-butyl protons (singlet at ~1.4 ppm in H NMR) and piperazine ring protons.

- LCMS : Validates molecular weight and purity. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was characterized using these methods .

Q. What are common hydrolysis conditions for tert-butyl esters, and how do they affect downstream products?

- Methodological Answer : Hydrolysis typically uses strong acids (HCl, TFA) in aqueous or organic solvents. In flow chemistry, in situ hydrolysis with HBr generated during Hantzsch pyrrole synthesis can be neutralized with DIPEA to optimize ester-to-acid conversion . Acid-sensitive compounds require milder conditions to prevent side reactions, such as transesterification observed in methanolic HCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during tert-butyl ester deprotection?

- Methodological Answer : Contradictions arise from reagent reactivity and reaction setup. For instance, electron-deficient substituents (e.g., 4-Cl-benzyl) reduce nucleophilicity, lowering yields in substitution reactions. Systematic optimization includes:

- Screening acid concentrations (e.g., 0.5 equiv DIPEA in flow systems ).

- Alternative solvents (anhydrous ether for reductions with LiAlH₄ ).

- Monitoring by TLC/HPLC to identify intermediates and byproducts .

Q. What strategies enhance the biological activity of piperazine-tert-butyl ester derivatives in drug development?

- Methodological Answer : Structural modifications include:

- Phosphonic acid substitution : Replacing carboxylic acids with phosphonic groups improves potency and reduces in vivo clearance, as seen in P2Y12 receptor antagonists .

- Prodrug design : Bis((isopropoxycarbonyl)oxy)methyl ester prodrugs enhance oral bioavailability, enabling efficacy in thrombosis models .

- Functional group tuning : Substituents on the phenyl ring (e.g., methoxy, bromo) influence receptor binding and metabolic stability .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving tert-butyl esters?

- Methodological Answer : Key considerations:

- Protection-deprotection sequence : Prioritize Boc protection early to prevent amine interference.

- Reaction scalability : Continuous flow systems improve reproducibility for acid-labile esters .

- Byproduct analysis : For example, tert-butyl ester cleavage during Boc deprotection requires switching to non-aqueous TFA conditions .

Q. What advanced analytical methods resolve structural ambiguities in piperazine-tert-butyl ester derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms piperazine ring conformation, as demonstrated for tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate .

- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups on hydrolysis rates).

- Hirshfeld surface analysis : Maps intermolecular interactions affecting crystallization .

Data Contradiction Analysis

Q. Why do tert-butyl esters exhibit variable stability under acidic conditions across studies?

- Resolution : Stability depends on:

- Acid strength : TFA (pKa ~0.5) cleaves esters faster than HCl (pKa ~-1.3) but may degrade acid-sensitive moieties .

- Solvent polarity : Polar solvents (DMF, DCM) stabilize carbocation intermediates during hydrolysis .

- Steric effects : Bulky substituents near the ester group slow hydrolysis, as seen in 8-cyclopentyl pyridopyrimidine derivatives .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.